1-Benzyl-3-(chloromethyl)piperidin-4-ol
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Overview
Description
1-Benzyl-3-(chloromethyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine derivatives with benzyl and chloromethyl groups under controlled conditions . Industrial production methods often employ catalytic hydrogenation, cyclization, and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-3-(chloromethyl)piperidin-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(chloromethyl)piperidin-4-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(chloromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-3-(chloromethyl)piperidin-4-ol can be compared to other piperidine derivatives, such as:
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperidin-4-ol: A hydroxylated derivative with applications in medicinal chemistry.
1-Benzylpiperidine: Similar in structure but lacking the chloromethyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-benzyl-3-(chloromethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H18ClNO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
QZSJQNJCCUGZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)CCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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